Potassium (4-isobutylphenyl)trifluoroborate

説明

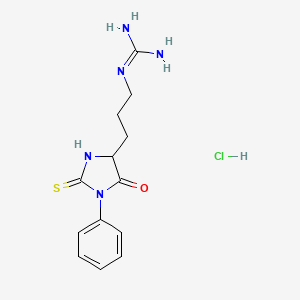

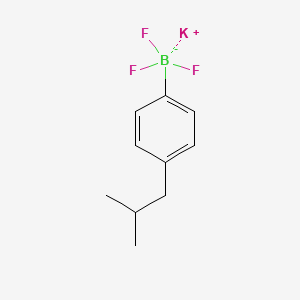

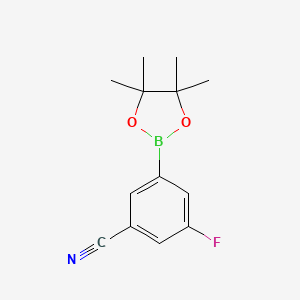

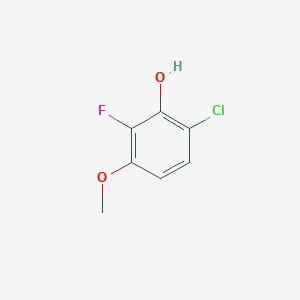

Potassium (4-isobutylphenyl)trifluoroborate is a specialty product for proteomics research applications . It has a molecular formula of C10H13BF3K and a molecular weight of 240.12 .

Molecular Structure Analysis

The molecular structure of Potassium (4-isobutylphenyl)trifluoroborate consists of a boron atom bonded to three fluorine atoms and a 4-isobutylphenyl group, with a potassium ion balancing the charge .Chemical Reactions Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis

Potassium (4-isobutylphenyl)trifluoroborate has a melting point of 290-298°C . It is also noted for its stability in air and moisture .科学的研究の応用

Regioselective One-Pot Cu-Catalyzed Azide–Alkyne Cycloaddition Reaction

Researchers have developed a novel series of 1,4-disubstituted 1,2,3-triazole-containing potassium trifluoroborates through a regioselective one-pot Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. This method allows for the preparation of these compounds in good to excellent yields, showcasing the versatility of potassium trifluoroborates in synthesizing complex organic structures. Furthermore, these compounds have been used in Suzuki–Miyaura cross-coupling reactions, demonstrating their utility in organic synthesis (Kim et al., 2013).

Suzuki Cross-Coupling Reactions

The palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates has been explored, showing that these compounds readily react with aryl or alkenyl halides or triflates to yield products with good efficiency. The trifluoroborates used in these reactions are notable for their stability to air and moisture, allowing them to be stored indefinitely. This characteristic makes them particularly valuable for use in synthetic organic chemistry (Molander and Rivero, 2002).

Hydrogenation to β-Trifluoromethylstyrenes

A method for the Pd-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate has been described, yielding (Z)- or (E)-isomers of the vinylborate with high purity. This reaction highlights the application of potassium trifluoroborates in achieving selective hydrogenation outcomes, leading to valuable β-trifluoromethylstyrenes (Ramachandran & Mitsuhashi, 2015).

Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate

An improved synthesis route for potassium (trifluoromethyl)trifluoroborate has been developed, showcasing the potential for efficient and scalable production of this reagent. The process involves Ruppert's reagent and demonstrates a viable procedure for the synthesis of potassium trifluoroborates, highlighting their significance in research and industrial applications (Molander & Hoag, 2003).

Cross-Coupling Reactions in Aqueous Media

The utility of potassium aryltrifluoroborates in cross-coupling reactions with aryl and heteroaryl chlorides under aqueous conditions has been demonstrated, offering an eco-friendly alternative to traditional organic solvents. This advancement underscores the role of potassium trifluoroborates in promoting greener chemistry practices (Alacid et al., 2008).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

potassium;trifluoro-[4-(2-methylpropyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3.K/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14;/h3-6,8H,7H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGDRBMWAZHXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CC(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660118 | |

| Record name | Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (4-isobutylphenyl)trifluoroborate | |

CAS RN |

850623-66-4 | |

| Record name | Potassium trifluoro[4-(2-methylpropyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid](/img/structure/B1451323.png)

![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)

![trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1451337.png)

![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)